6-Acetyl-4-cyanopyridine-2-sulfonyl chloride
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Overview
Description
6-Acetyl-4-cyanopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O3S and a molecular weight of 244.65 g/mol . This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
The preparation of 6-Acetyl-4-cyanopyridine-2-sulfonyl chloride typically involves the oxidative chlorination of thiol derivatives. One common method uses a combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents . This reaction is highly efficient and yields the desired sulfonyl chloride in excellent yields. Industrial production methods often involve similar oxidative chlorination processes, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
6-Acetyl-4-cyanopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can react with nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction: The sulfonyl chloride group can be further oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used in organic synthesis.
Common reagents used in these reactions include amines, which react with the sulfonyl chloride group to form sulfonamides, and palladium catalysts for coupling reactions. The major products formed from these reactions are typically sulfonamides and various substituted pyridine derivatives.
Scientific Research Applications
6-Acetyl-4-cyanopyridine-2-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Acetyl-4-cyanopyridine-2-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate in the formation of more complex molecules .
Comparison with Similar Compounds
6-Acetyl-4-cyanopyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:
3-Cyano-4,6-dimethyl-5-R-pyridine-2-sulfonyl chloride: This compound also contains a sulfonyl chloride group and is used in similar synthetic applications.
Pentachloropyridine: Another chlorinated pyridine derivative, used in organic synthesis for its reactivity towards nucleophiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic routes and applications.
Properties
Molecular Formula |
C8H5ClN2O3S |
---|---|
Molecular Weight |
244.66 g/mol |
IUPAC Name |
6-acetyl-4-cyanopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClN2O3S/c1-5(12)7-2-6(4-10)3-8(11-7)15(9,13)14/h2-3H,1H3 |
InChI Key |
OJKVTJVCKVRSJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C#N)S(=O)(=O)Cl |
Origin of Product |
United States |
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